molecular formula C8H11NO2 B020158 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol CAS No. 110773-98-3

1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol

Cat. No.: B020158
CAS No.: 110773-98-3
M. Wt: 153.18 g/mol
InChI Key: GEHAJXLHUXMGHX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FK 888 involves multiple steps, including the formation of peptide bonds and the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of FK 888 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions

FK 888 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of FK 888 .

Scientific Research Applications

FK 888 has a wide range of scientific research applications:

Mechanism of Action

FK 888 exerts its effects by antagonizing the neurokinin 1 receptor. It binds to the receptor and inhibits the action of substance P, a neuropeptide involved in pain transmission and inflammation. The binding of FK 888 to the receptor prevents substance P from activating downstream signaling pathways, thereby reducing pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • SR 140,333
  • RP 67,580
  • CP 96,345

Comparison

FK 888 is unique in its high affinity and selectivity for the neurokinin 1 receptor. Compared to similar compounds, FK 888 displays a higher binding affinity and greater selectivity for human over rat neurokinin 1 receptors. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

110773-98-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H11NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h4,7,10H,1H2,2-3H3

InChI Key

GEHAJXLHUXMGHX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C(C=C)O

Canonical SMILES

CC1=C(C(=NO1)C)C(C=C)O

Synonyms

4-Isoxazolemethanol,-alpha--ethenyl-3,5-dimethyl-(9CI)

Origin of Product

United States

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